molecular formula C4H3Cl2NS B146395 2-Chloro-5-chloromethylthiazole CAS No. 105827-91-6

2-Chloro-5-chloromethylthiazole

Cat. No. B146395
M. Wt: 168.04 g/mol
InChI Key: VRMUIVKEHJSADG-UHFFFAOYSA-N
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Description

2-Chloro-5-chloromethylthiazole is a thiazole derivative that has been synthesized and studied for its various applications and properties. It serves as a chemical raw material with potential in different application areas. The compound has been a subject of interest due to its physical and chemical properties, and its market prospects have been discussed in the literature .

Synthesis Analysis

The synthesis of 2-Chloro-5-chloromethylthiazole has been approached through different routes, starting from various initial raw materials. One method involves the use of 1,3-dichloropropene, which reacts with sodium thiocyanate to yield 3-chloro-2propenylthiocyanate. This intermediate then undergoes a thermal [3,3]-sigmatropic rearrangement to form an isothiocyanate derivative. Chlorination of this isothiocyanate leads to the formation of 2-chloro-5-chloromethylthiazole . The quality of the product, percent conversion, and associated costs have been discussed, indicating the efficiency of different synthesis methods .

Molecular Structure Analysis

The molecular structure of related thiazole derivatives has been extensively studied using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized, providing insights into the structural geometry, including bond lengths, bond angles, and torsion angles . Although not directly about 2-Chloro-5-chloromethylthiazole, these studies contribute to the overall understanding of thiazole chemistry and structure.

Chemical Reactions Analysis

The reactivity of thiazole derivatives has been explored in various chemical reactions. For example, 1-Methyl-2-chloromethyl-5-nitroimidazole, a compound with a similar chloromethylthiazole moiety, was shown to react with tertiary nitronate anions to yield products with a trisubstituted ethylenic double bond, following the SRN1 mechanism . This highlights the potential reactivity patterns that could be expected from chloromethylthiazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-chloromethylthiazole have been described, including purification techniques and applications. The compound's properties make it suitable for various applications, and its market prospects have been evaluated . Additionally, the metabolism of similar acetamidothiazoles in rats has been studied, leading to the identification of metabolites and providing insights into the compound's biological interactions .

Relevant Case Studies

Case studies involving the synthesis and characterization of thiazole derivatives provide valuable insights into the practical applications of these compounds. For instance, the synthesis of 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes has been reported, with detailed characterization of the ligand and its complexes . These studies demonstrate the versatility of thiazole derivatives in coordination chemistry and potential applications in material science.

Scientific Research Applications

Metabolic Pathways and Biochemical Reactions

2-Chloro-5-chloromethylthiazole has been studied in the context of metabolic pathways and biochemical reactions. For instance, 2-Acetamido-4-chloromethylthiazole, a related compound, is metabolized in rats to form various metabolites, including (2-acetamido-4-thiazolylmethyl)mercapturic acid and 2-acetamidothiazole-4-carboxylic acid (Chatfield & Hunter, 1973). Such studies help in understanding the biotransformation of thiazole compounds in biological systems.

Synthesis and Chemical Transformations

The synthesis and transformation of 2-Chloro-5-chloromethylthiazole into other useful compounds is a significant area of research. Sun Han-zhou (2009) demonstrated the synthesis of 5-Hydroxymethylthiazole from 2-Chloro-5-chloromethylthiazole, highlighting its importance as an intermediate in the production of medication and pesticide intermediates (Sun Han-zhou, 2009). Additionally, the synthesis of thiazole derivatives using 1,3-Dichloropropenes, including 2-chloro-5-chloromethylthiazole, has been explored, showcasing its versatility in chemical synthesis (Hillstrom et al., 2001).

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Chloro-5-chloromethylthiazole is crucial for its application in various fields. Huang Jin-yan (2010) provided a comprehensive review of its properties, purification techniques, application areas, and market prospects, including various synthesis routes from different initial raw materials (Huang Jin-yan, 2010).

Biological Activity and Potential Applications

The potential biological activities of compounds derived from 2-Chloro-5-chloromethylthiazole are also a significant area of research. For example, antiprotozoal activity has been observed in certain thiazole derivatives synthesized from 4-chloromethylthiazole, a compound structurally similar to 2-Chloro-5-chloromethylthiazole (Verge & Roffey, 1975). Such studies contribute to the development of new therapeutic agents.

Safety And Hazards

2-Chloro-5-chloromethylthiazole is harmful if swallowed and is toxic in contact with skin . It causes severe skin burns and eye damage and may cause an allergic skin reaction . It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects .

Future Directions

While there are no explicit future directions mentioned in the available resources, the compound is an important intermediate in the preparation of compounds having a pesticidal action . Therefore, future research could potentially focus on exploring its applications in the development of new pesticides.

properties

IUPAC Name

2-chloro-5-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NS/c5-1-3-2-7-4(6)8-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMUIVKEHJSADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376791
Record name 2-Chloro-5-chloromethylthiazole
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Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-chloromethylthiazole

CAS RN

105827-91-6
Record name 2-Chloro-5-(chloromethyl)thiazole
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Record name 2-Chloro-5-chloromethylthiazole
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Record name 2-Chloro-5-chloromethylthiazole
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Record name 2-chloro-5-chloromethylthiazole
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Record name Thiazole, 2-chloro-5-(chloromethyl)
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Record name 2-CHLORO-5-CHLOROMETHYLTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
GF Hillstrom, MA Hockman, R Murugan, EFV Scriven… - Arkivoc, 2001 - arkat-usa.org
… During the literature search we came across the intermediate 2-chloro-5-chloromethylthiazole (10) which may be made readily from allylisothiocyanate (6) and chlorine1 or from 2-chloro…
Number of citations: 12 www.arkat-usa.org
H Dai, YQ Li, D Du, X Qin, X Zhang… - Journal of agricultural …, 2008 - ACS Publications
… After the removal of the solvent, the residue was further distilled under reduced pressure to give 2-chloro-5-chloromethylthiazole (4) in 80.6% yield as a yellow oil: 1 H NMR (CDCl 3 ), δ …
Number of citations: 128 pubs.acs.org
Q Wang, H Li, Y Li, R Huang - Journal of agricultural and food …, 2004 - ACS Publications
… To date, five synthetic routes for 2-chloro-5-chloromethylthiazole (9) have been published ( 22… Further reaction with sulfuryl chloride provided 2-chloro-5-chloromethylthiazole (9) in good …
Number of citations: 118 pubs.acs.org
H Uneme, K Iwanaga, N Higuchi, Y Kando… - Pesticide …, 1999 - Wiley Online Library
… Since 2-chloro-5-chloromethylthiazole (1a) became an important intermediate as the result of the biological evaluation, we looked for a more convenient method for preparing this …
Number of citations: 48 onlinelibrary.wiley.com
T Göbel, L Gsell, OF Hüter, P Maienfisch… - Pesticide …, 1999 - Wiley Online Library
… 2‐Chloro‐5‐chloromethylthiazole, an important synthetic intermediate, was prepared from five different precursors. Alternatively, CGA 293'343 was prepared via the intermediate 2‐…
Number of citations: 35 onlinelibrary.wiley.com
H Uneme - Journal of Agricultural and Food Chemistry, 2011 - ACS Publications
… 2-Chloro-5-chloromethylthiazole (CCT) is not only a key intermediate for clothianidin, but it seems to be also important for the production of thiamethoxam in Figure 1, and several …
Number of citations: 113 pubs.acs.org
U Kraatz - Eourpean Patent, 1997
Number of citations: 3
G Beck, H Heitzer - 1977 - US
Number of citations: 2
T Pitterna - PCT Int. Appl. WO9710226, 1997
Number of citations: 3
H Matsuda, G Asanuma, M Shiono - Eourpean Patent, 1997
Number of citations: 4

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